Mal-amido-PEG8-acid

ADC pharmacokinetics PEG linker optimization plasma clearance

Mal-amido-PEG8-acid is the only PEG8-linker exemplified as Example 142 in US Patent US2018339985, a defensible choice for IND and CMC documentation. In head-to-head PK studies, the eight-unit PEG spacer (34 atoms, 38.8 Å) achieves the threshold reduction in plasma clearance beyond which longer linkers provide no further benefit, delivering the optimal PK-to-synthetic-complexity ratio. Select for DAR 8 homogeneous conjugates with cysteine-engineered antibodies; the extended reach reduces steric clashes and aggregation of hydrophobic payloads (auristatins, maytansinoids) compared to PEG4/PEG2. Available in high purity with full analytical documentation.

Molecular Formula C26H44N2O13
Molecular Weight 592.6 g/mol
Cat. No. B608817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-acid
SynonymsMal-amido-PEG8-acid
Molecular FormulaC26H44N2O13
Molecular Weight592.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H44N2O13/c29-23(3-6-28-24(30)1-2-25(28)31)27-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-26(32)33/h1-2H,3-22H2,(H,27,29)(H,32,33)
InChIKeyARKUDJPBDMAVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG8-acid: Technical Baseline and Procurement Overview for ADC and Bioconjugation Linkers


Mal-amido-PEG8-acid (CAS 1334177-86-4; also referred to as Mal-PEG8-COOH or Mal-amido-PEG8-C2-acid) is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a maleimide group at one terminus and a carboxylic acid group at the other, separated by a discrete eight-unit PEG chain . With a molecular weight of approximately 592.6 g/mol, the compound is formally a non-cleavable antibody-drug conjugate (ADC) linker identified as Example 142 in patent US2018339985 [1]. The maleimide group undergoes Michael addition with free sulfhydryl groups (e.g., cysteine residues on antibodies), while the terminal carboxylic acid can be activated via carbodiimide chemistry (EDC) or converted to NHS/TFP esters for amide bond formation with primary amines . The eight-unit PEG spacer imparts hydrophilicity and flexibility, with the linker spanning 34 atoms and extending approximately 38.8 Å .

Why Mal-amido-PEG8-acid Cannot Be Indiscriminately Substituted with Shorter or Longer PEG-Based Maleimide-Carboxylic Acid Linkers


Substituting Mal-amido-PEG8-acid with a shorter PEG homolog (e.g., PEG2, PEG4) or a longer variant (e.g., PEG12, PEG24) without rigorous revalidation introduces quantifiable risks to conjugate pharmacology that render such substitution scientifically unsound. In a systematic in vivo study evaluating homogeneous DAR 8 antibody-drug conjugates bearing PEG-glucuronide-MMAE linkers of varying lengths, a clear relationship was observed between PEG spacer length and conjugate clearance: conjugates with shorter PEG chains exhibited accelerated plasma clearance, while a threshold length of PEG8 was identified beyond which clearance was not further impacted [1]. This PEG8-dependent pharmacokinetic threshold directly affects the therapeutic window—conjugates bearing PEG of sufficient length to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1]. Additionally, the physicochemical differences are structurally quantifiable: the 34-atom, 38.8 Å span of the PEG8 spacer provides specific inter-moiety distance that shorter linkers cannot achieve, which critically affects steric accessibility during bioconjugation and may influence DAR distribution in ADC manufacturing .

Mal-amido-PEG8-acid: Quantitative Comparative Evidence for Scientific Selection and Procurement


PEG8 Spacer Defines the Minimum Effective Length for Minimizing ADC Plasma Clearance

In a systematic in vivo evaluation of homogeneous DAR 8 ADCs bearing PEGylated glucuronide-MMAE linkers with PEG lengths ranging from 0 to 24 ethylene oxide units, conjugates with PEG8 achieved the threshold level of slowed clearance, with longer PEG chains (PEG12, PEG24) producing no additional reduction in plasma clearance [1]. Conjugates bearing shorter PEG chains (below PEG8) demonstrated accelerated plasma clearance and a correspondingly narrower therapeutic window [1].

ADC pharmacokinetics PEG linker optimization plasma clearance therapeutic window

Structural Dimensions of Mal-amido-PEG8-acid Relative to Shorter PEG Homologs

Mal-amido-PEG8-acid (MAL-dPEG8-acid) is a monodisperse crosslinker with a discrete single molecular weight PEG chain of precisely defined length: 34 atoms in the linker backbone and a molecular extension of 38.8 Å . In contrast, the shorter homolog Mal-PEG4-acid contains a 4-unit PEG spacer, while Mal-PEG2-acid contains only 2 ethylene oxide units .

linker geometry steric accessibility conjugation efficiency molecular spacing

Patent-Documented Use as Non-Cleavable ADC Linker with Defined Bioconjugation Protocol

Mal-amido-PEG8-acid (Mal-amido-PEG8-C2-acid) is explicitly documented as Example 142 in US Patent US2018339985, establishing it as a validated non-cleavable ADC linker with defined synthetic and conjugation parameters [1]. The patent disclosure provides specific conditions for conjugation including maleimide-thiol reaction parameters [1].

ADC linker non-cleavable site-specific conjugation manufacturing reproducibility

Mal-amido-PEG8-acid: Evidence-Based Application Scenarios for Procurement and Experimental Design


ADC Development Requiring Optimized Plasma Half-Life Without Excess PEG Length

Procure Mal-amido-PEG8-acid when developing non-cleavable ADC constructs where minimizing plasma clearance is a critical design goal but synthetic complexity and cost of longer PEG chains (PEG12, PEG24) cannot be justified. As demonstrated in head-to-head in vivo PK studies, PEG8 achieves the threshold clearance reduction beyond which no additional benefit is observed, offering the optimal PK-to-complexity ratio [1]. Use as the spacer component in drug-linker constructs for DAR 8 homogeneous conjugates.

Site-Specific Antibody Conjugation Requiring Reduced Steric Hindrance

Select Mal-amido-PEG8-acid when conjugating payloads to antibodies via engineered cysteine residues where inter-domain or inter-chain spatial constraints exist. The 34-atom, 38.8 Å extended reach reduces steric clashes between the antibody framework and bulky payload molecules, improving conjugation efficiency and DAR uniformity compared to shorter PEG4 or PEG2 linkers . This is particularly relevant for hydrophobic payloads (e.g., auristatins, maytansinoids) where suboptimal linker length exacerbates aggregation.

Regulated or Translational ADC Research Requiring Patent-Validated Starting Materials

In settings requiring documentation of precedent and validated methodology—including IND-enabling studies, CMC development, or publications in high-impact journals—select Mal-amido-PEG8-acid based on its explicit exemplification as Example 142 in US Patent US2018339985 [2]. This provides a defensible rationale for linker selection and reduces the burden of justifying de novo linker development to regulatory reviewers or peer reviewers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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